molecular formula C8H6S4 B12629652 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-66-9

5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B12629652
CAS No.: 918503-66-9
M. Wt: 230.4 g/mol
InChI Key: IDWPCRKQFUCVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 3-position and a dithiole-thione moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives typically employs scalable and efficient synthetic routes. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted thiophene derivatives .

Scientific Research Applications

5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylthiophen-2-yl)-3H-1,2-dithiole-3-thione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or modulate oxidative stress pathways .

Comparison with Similar Compounds

Properties

CAS No.

918503-66-9

Molecular Formula

C8H6S4

Molecular Weight

230.4 g/mol

IUPAC Name

5-(3-methylthiophen-2-yl)dithiole-3-thione

InChI

InChI=1S/C8H6S4/c1-5-2-3-10-8(5)6-4-7(9)12-11-6/h2-4H,1H3

InChI Key

IDWPCRKQFUCVCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC(=S)SS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.